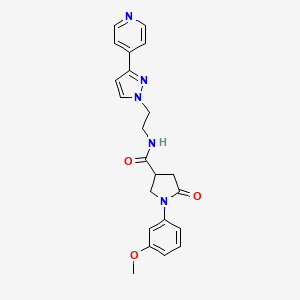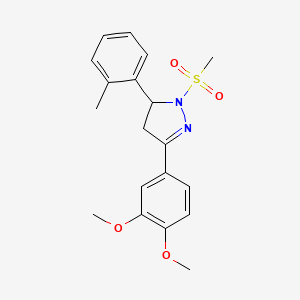
1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide" is a complex molecule that may be related to the field of medicinal chemistry due to its structural features which are often seen in pharmacologically active compounds. The presence of a pyrrolidine ring, a common feature in many drugs, suggests that this compound could have interesting biological activity. The methoxyphenyl group could potentially influence the compound's ability to interact with biological targets, while the pyridinyl-pyrazolyl moiety might contribute to its binding affinity and selectivity.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of the exact compound , they do offer insight into related synthetic methods. For instance, the asymmetric acylation of carboxamides with a chiral auxiliary, as described in the first paper, could be a relevant technique for constructing the pyrrolidine core of the compound with stereochemical control . The stereoselective reduction mentioned could also be applicable for modifying the oxo group on the pyrrolidine ring .
Molecular Structure Analysis
The second paper provides valuable information on the molecular structure and conformation of a related compound, which includes a 5-oxo-pyrrolidine-2-carboxamide moiety . The X-ray crystallography and AM1 molecular orbital methods used in this study could be applied to determine the three-dimensional structure of the compound . Understanding the conformation and crystal packing could be crucial for predicting the compound's interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are not explicitly detailed in the provided papers. However, the methods mentioned in the first paper, such as asymmetric acylation and stereoselective reduction, are likely to be part of the synthetic pathway for the compound . These reactions are important for introducing chirality and for refining the functional groups that may affect the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly discussed in the provided papers. However, the solvated structure study in the second paper suggests that solvation and hydrogen bonding could play significant roles in the compound's behavior in different environments . These properties are essential for understanding the compound's solubility, stability, and how it may be formulated for potential therapeutic use.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research into related pyrazole and pyrrolidine derivatives has shown significant interest in the synthesis and characterization of these compounds due to their potential biological and pharmacological properties. For instance, the synthesis and X-ray powder diffraction data of related compounds, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, highlight the importance of structural analysis in understanding compound stability and reactivity (Qing Wang et al., 2017). Such detailed characterizations are crucial for identifying potential applications in scientific research, particularly in the development of new pharmaceuticals.
Potential Applications in Scientific Research
The synthesis and study of structurally similar compounds have revealed various potential applications, especially in the development of new therapeutic agents. The synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against certain cancer cells provide insight into the possible therapeutic applications of these compounds (Ashraf S. Hassan et al., 2014). Additionally, compounds with the pyrazole and pyrrolidine frameworks have been explored for their potential as antimicrobial and antimycobacterial agents, demonstrating the diverse scientific research applications these molecules may have (.. R.V.Sidhaye et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-30-19-4-2-3-18(14-19)27-15-17(13-21(27)28)22(29)24-10-12-26-11-7-20(25-26)16-5-8-23-9-6-16/h2-9,11,14,17H,10,12-13,15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXVNGPCZLGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)
![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)



![N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3016713.png)